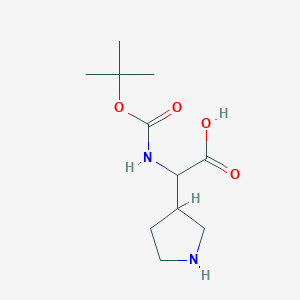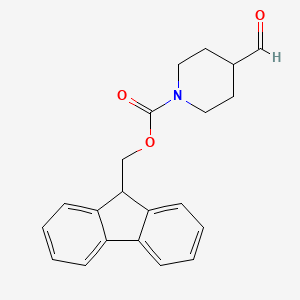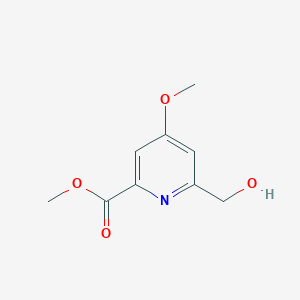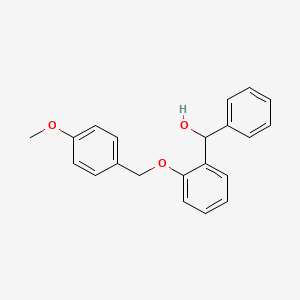
4-Bromo-4'-ethynylbiphenyl
Vue d'ensemble
Description
4-Bromo-4’-ethynylbiphenyl is a chemical compound with the molecular formula C14H9Br. It has a molecular weight of 257.13 . The compound is pale-yellow to yellow-brown in solid form .
Molecular Structure Analysis
The InChI code for 4-Bromo-4’-ethynylbiphenyl is 1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H . This indicates the presence of a bromine atom attached to one of the carbon atoms in the biphenyl structure.Physical And Chemical Properties Analysis
4-Bromo-4’-ethynylbiphenyl is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 257.13 .Applications De Recherche Scientifique
Biotransformation Studies
Research by McMahon et al. (1981) revealed that 4-ethynylbiphenyls undergo biotransformation into 4-biphenylylacetic acids in rat hepatic microsomes. This process involves an isotope effect consistent with either direct hydroxylation of the ethynyl moiety or oxirene formation followed by a hydride shift (McMahon, R., Turner, J. C., Whitaker, G., & Sullivan, H., 1981).
Metabolism and Oxidation
Wade et al. (1979) found that 4-ethynylbiphenyl is extensively metabolized in rats and rabbits,involving aromatic hydroxylation and oxidation of the ethynyl group. The major metabolites identified were 4'-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid. This study provided insights into the metabolic pathways and tissue distribution of 4-ethynylbiphenyl (Wade, A., Symons, A., Martín, L., & Parke, D., 1979).
Polymerization Applications
Tak et al. (2017) researched the polymerization of 4-ethynylbiphenyl using various transition metal catalysts. They found that tungsten-based catalysts were more effective than molybdenum-based ones. The resulting polymers exhibited a conjugated polymer backbone system with biphenyl substituents and showed potential for use in organic electronics due to their photoluminescence and electrochemical properties (Tak, J., Jin, S.-H., & Gal, Y., 2017).
Crystallographic Studies
Mahapatra et al. (2010) explored the crystal structure of 4-ethynylcyanobenzene, which is closely related to 4-Bromo-4'-ethynylbiphenyl. Their study highlighted the role of CH⋯N hydrogen bonding in forming linear supramolecular arrangements, offering insights into the crystal packing of compounds with similar structures (Mahapatra, S., Azim, Y., & Desiraju, G., 2010).
Supramolecular Assemblies
Varughese & Pedireddi (2006) conducted a molecular recognition study using derivatives of 4-bromo-3,5-dihydroxybenzoic acid, including bromo derivatives similar to this compound. They found that the OH and COOH groups of these compounds interact with N-donor compounds, forming elegant and simple supramolecular architectures. This research provides insights into the potential of this compound in forming complex molecular structures (Varughese, S., & Pedireddi, V., 2006).
Mécanisme D'action
Mode of Action
The mode of action of 4-Bromo-4’-ethynylbiphenyl is currently unknown due to the lack of research on this specific compound .
Biochemical Pathways
It’s worth noting that the compound’s structure suggests potential interactions with various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Propriétés
IUPAC Name |
1-bromo-4-(4-ethynylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFPKZRALWAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)


![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)

![Imidazo[1,2-a]pyridin-7-ylboronic acid](/img/structure/B3184289.png)
![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)






